Cas no 82671-06-5 (2,6-Dichloro-5-fluoronicotinic acid)

2,6-Dichloro-5-fluoronicotinic acid is a fluorinated nicotinic acid derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—the dichloro and fluoro substituents on the pyridine ring—enhance its reactivity, making it a valuable intermediate for constructing complex molecules. The compound exhibits high purity and stability, ensuring consistent performance in coupling reactions and heterocyclic transformations. Its electron-withdrawing groups facilitate nucleophilic substitution, enabling precise functionalization for targeted applications. This acid is particularly useful in the development of active pharmaceutical ingredients (APIs) and crop protection agents, where its robust chemical properties contribute to efficient and scalable synthetic routes. Proper handling under controlled conditions is recommended due to its reactive nature.
2,6-Dichloro-5-fluoronicotinic acid structure
82671-06-5 structure
Product Name:2,6-Dichloro-5-fluoronicotinic acid
CAS No:82671-06-5
MF:C6H2Cl2FNO2
MW:209.989983081818
MDL:MFCD00799517
CID:60485
PubChem ID:24870795
Update Time:2025-12-01

2,6-Dichloro-5-fluoronicotinic acid Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
    • 2,6-Dichlor-5-fluor-3-pyridincarbonsure
    • RARECHEM AL BO 0975
    • TIMTEC-BB SBB003450
    • 2,6-DICHLORO-5-FLUORO-3-PYRIDINECARBOXYLIC ACID
    • 2,6-Dichloro-5-Fluoro-3-Pyridinecarboxlic Acid
    • 2,6-Dichloro-5-fluoronictonic acid
    • 2,6-Dichloro-5-Fluoronicotinic
    • 2,6-Dichloro-5-fluoronicotinic acid
    • 2,6-Dichloro-5-fluoro-nicotinic acid
    • 2,6-dichloro-5-fluoro-pyridine-3-carboxylic Acid
    • 3-Pyridinecarboxylic acid, 2,6-dichloro-5-fluoro-
    • 2,6-dichloro-5-fluoro nicotinic acid
    • PubChem10943
    • KSC448A5J
    • CD0081
    • 2,6-Dichloro-5-fluoro-nicotinicacid
    • SBB003450
    • 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acid (ACI)
    • MDL: MFCD00799517
    • Inchi: 1S/C6H2Cl2FNO2/c7-4-2(6(11)12)1-3(9)5(8)10-4/h1H,(H,11,12)
    • InChI Key: LTDGKGCHRNNCAC-UHFFFAOYSA-N
    • SMILES: O=C(C1C(Cl)=NC(Cl)=C(F)C=1)O
    • BRN: 4311035

Computed Properties

  • Exact Mass: 208.94500
  • Monoisotopic Mass: 208.945
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.6207 (estimate)
  • Melting Point: 151.0 to 156.0 deg-C
  • Boiling Point: 247°C (rough estimate)
  • Flash Point: 102.1℃
  • Refractive Index: 1.531
  • PSA: 50.19000
  • LogP: 2.22570
  • Solubility: Not determined

2,6-Dichloro-5-fluoronicotinic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT
  • Storage Condition:Inert atmosphere,2-8°C

2,6-Dichloro-5-fluoronicotinic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2,6-Dichloro-5-fluoronicotinic acid Production Method

Production Method 1

Reaction Conditions
Reference
1,8-Naphthyridine derivatives
, Japan, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Chlorine
2.1 Reagents: Sulfuric acid
Reference
1-Cyclopropyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids
, Federal Republic of Germany, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
1-Cyclopropyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids
, Federal Republic of Germany, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
Reference
Synthesis and biological activity of fluorine-substituted pyridine-heterocyclic carboxylate compounds
Zheng, Hui; et al, Yingyong Huaxue, 2010, 27(2), 164-168

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  45 min, 75 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
Reference
Synthesis of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid
Tan, Zhen-you; et al, Huaxue Shiji, 2008, 30(1), 35-36

Production Method 6

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Hydrochloric acid Solvents: Water
Reference
Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents
Chu, Daniel T. W.; et al, Journal of Medicinal Chemistry, 1986, 29(11), 2363-9

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrofluoric acid
2.1 Reagents: Chlorine
3.1 Reagents: Sulfuric acid
Reference
1-Cyclopropyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids
, Federal Republic of Germany, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium methoxide
2.1 Reagents: Phosphorus trichloride
3.1 Reagents: Sulfuric acid Solvents: Water
Reference
Synthesis and biological activity of fluorine-substituted pyridine-heterocyclic carboxylate compounds
Zheng, Hui; et al, Yingyong Huaxue, 2010, 27(2), 164-168

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium methoxide
2.1 Reagents: Phosphorus pentachloride
3.1 Reagents: Sulfuric acid Solvents: Water
Reference
Synthesis and biological activity of novel fluorine-containing pyridine-heterocyclic acylamide compounds
Zheng, Hui; et al, Nongyao, 2008, 47(1), 34-36

Production Method 10

Reaction Conditions
1.1 Catalysts: Sodium methoxide Solvents: Toluene ;  rt; 1 h, < 50 °C
1.2 5 h, < 50 °C; 50 °C → 20 °C
1.3 Solvents: Methanol ;  10 - 20 °C; 20 °C → rt; 8 h, rt
1.4 Reagents: Acetic acid Solvents: Water ;  rt
2.1 Reagents: Phosphorus oxychloride Catalysts: Triethanolamine ;  rt → 90 °C; 1 h, 80 - 90 °C
2.2 Reagents: Phosphorus pentachloride ;  20 h, reflux
3.1 Reagents: Sulfuric acid Solvents: Water ;  45 min, 75 °C; cooled
3.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
Reference
Synthesis of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid
Tan, Zhen-you; et al, Huaxue Shiji, 2008, 30(1), 35-36

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide ;  rt → 120 °C; 15 min, 120 °C; 120 °C → 100 °C
1.2 10 h, reflux
2.1 Catalysts: Sodium methoxide Solvents: Toluene ;  rt; 1 h, < 50 °C
2.2 5 h, < 50 °C; 50 °C → 20 °C
2.3 Solvents: Methanol ;  10 - 20 °C; 20 °C → rt; 8 h, rt
2.4 Reagents: Acetic acid Solvents: Water ;  rt
3.1 Reagents: Phosphorus oxychloride Catalysts: Triethanolamine ;  rt → 90 °C; 1 h, 80 - 90 °C
3.2 Reagents: Phosphorus pentachloride ;  20 h, reflux
4.1 Reagents: Sulfuric acid Solvents: Water ;  45 min, 75 °C; cooled
4.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
Reference
Synthesis of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid
Tan, Zhen-you; et al, Huaxue Shiji, 2008, 30(1), 35-36

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid
2.1 Reagents: Hydrofluoric acid
3.1 Reagents: Chlorine
4.1 Reagents: Sulfuric acid
Reference
1-Cyclopropyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids
, Federal Republic of Germany, , ,

2,6-Dichloro-5-fluoronicotinic acid Raw materials

2,6-Dichloro-5-fluoronicotinic acid Preparation Products

2,6-Dichloro-5-fluoronicotinic acid Suppliers

Amadis Chemical Company Limited
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Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:42
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2,6-Dichloro-5-fluoronicotinic acid Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 2,6-Dichloro-5-fluoronicotinic acid

Introduction to 2,6-Dichloro-5-fluoronicotinic Acid (CAS No. 82671-06-5)

2,6-Dichloro-5-fluoronicotinic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential applications. As a derivative of nicotinic acid, this compound exhibits distinct chemical characteristics that make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both chloro and fluoro substituents in its molecular structure enhances its reactivity and functional versatility, which are critical factors in drug discovery and development.

The chemical formula of 2,6-Dichloro-5-fluoronicotinic acid is C₆H₂Cl₂FNO₂, reflecting its composition of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms. The molecular weight of this compound is approximately 198.45 g/mol, and its appearance is typically a crystalline solid at room temperature. The compound’s solubility profile varies depending on the solvent used, with moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, while it exhibits limited solubility in water.

One of the most compelling aspects of 2,6-Dichloro-5-fluoronicotinic acid is its role as a key intermediate in the synthesis of various pharmacologically relevant compounds. Researchers have leveraged its structural framework to develop novel inhibitors targeting enzymes involved in metabolic pathways associated with inflammation and cancer. For instance, studies have demonstrated its utility in generating derivatives that modulate the activity of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins—a class of signaling molecules involved in pain and inflammation.

Recent advancements in medicinal chemistry have highlighted the potential of 2,6-Dichloro-5-fluoronicotinic acid in designing small-molecule inhibitors with enhanced selectivity and reduced side effects. The fluorine atom at the 5-position introduces a high electronegativity that can influence electronic properties and binding interactions with biological targets. This feature has been exploited to develop compounds with improved binding affinity to protein receptors, thereby increasing their therapeutic efficacy.

In agrochemical research, 2,6-Dichloro-5-fluoronicotinic acid has been explored as a precursor for synthesizing novel herbicides and pesticides. Its structural motifs are reminiscent of well-known agrochemicals that target specific enzymatic pathways in plants or pests. By modifying its functional groups or incorporating additional substituents, researchers aim to develop environmentally sustainable alternatives that offer effective pest control while minimizing ecological impact.

The synthesis of 2,6-Dichloro-5-fluoronicotinic acid typically involves multi-step organic reactions starting from commercially available nicotinic acid derivatives. Key steps often include chlorination at the 2- and 6-positions followed by fluorination at the 5-position. Advanced synthetic methodologies such as cross-coupling reactions and palladium-catalyzed transformations have been employed to achieve high yields and purity levels necessary for pharmaceutical applications.

From a regulatory perspective, 2,6-Dichloro-5-fluoronicotinic acid must comply with stringent quality standards set by global health authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure consistency and safety in its production. Additionally, thorough toxicological studies are conducted to assess potential risks associated with its use in pharmaceutical formulations.

The future prospects of 2,6-Dichloro-5-fluoronicotinic acid are promising, with ongoing research focusing on expanding its applications in drug discovery and sustainable agriculture. Innovations in computational chemistry and high-throughput screening techniques are accelerating the identification of novel derivatives with enhanced biological activity. Furthermore, green chemistry principles are being integrated into synthetic protocols to reduce environmental footprints while maintaining efficiency.

In conclusion,2,6-Dichloro-5-fluoronicotinic acid (CAS No. 82671-06-5) represents a versatile compound with significant potential across multiple industries. Its unique structural features make it an invaluable tool for researchers seeking to develop innovative solutions in medicine and agriculture. As scientific understanding progresses,this compound will likely continue to play a crucial role in shaping future advancements.

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Amadis Chemical Company Limited
(CAS:82671-06-5)2,6-Dichloro-5-fluoronicotinic acid
A10048
Purity:99%
Quantity:1kg
Price ($):210.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:82671-06-5)2,6-Dichloro-5-fluoronicotinic acid
sfd6972
Purity:99.9%
Quantity:200kg
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